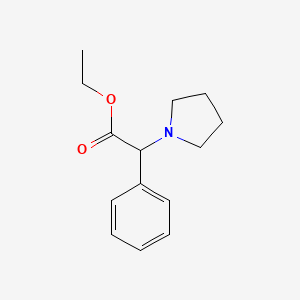

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Description

Contextualization of the Compound within Pyrrolidine (B122466) Chemistry and Related Structural Classes

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate belongs to the class of α-amino acid esters, specifically an α,α-disubstituted amino acid derivative. The core of its structure is the pyrrolidine ring, a five-membered nitrogen-containing heterocycle. frontiersin.orgchemicalbook.com This saturated ring system is a prevalent scaffold in numerous natural products, particularly alkaloids, and is a key building block in medicinal chemistry. frontiersin.orgmdpi.com The significance of the pyrrolidine moiety is enhanced by its non-planar, three-dimensional structure, which allows for a thorough exploration of pharmacophore space, a critical aspect in drug design. nih.govresearchgate.net

The compound is also classified as an α-aryl glycine (B1666218) derivative. α-Aryl glycines and their esters are crucial pharmacophores found in a variety of bioactive compounds and are valuable synthetic intermediates. nih.govresearchgate.net The presence of both the bulky phenyl group and the pyrrolidine ring at the alpha-position creates a sterically hindered yet structurally significant chiral center, making it a challenging and interesting target for stereoselective synthesis. acs.orgacs.org

The combination of these structural features—the nucleophilic pyrrolidine nitrogen, the chiral quaternary carbon, the aromatic phenyl ring, and the reactive ethyl ester—provides a rich platform for further chemical modification and exploration.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22083-21-2 | bldpharm.comcookechem.com |

| Molecular Formula | C14H19NO2 | cookechem.com |

| Molecular Weight | 233.31 g/mol | cookechem.com |

| MDL Number | MFCD00956473 | cookechem.com |

Historical Perspective and Emerging Research Significance of this compound and Analogues

The emerging significance of this compound and its analogues, such as Mthis compound, is tied to the broader interest in pyrrolidine-containing molecules and α,α-disubstituted amino acids. ncats.iocaymanchem.com Research in medicinal chemistry has shown that incorporating pyrrolidine rings can lead to compounds with a wide array of biological activities. frontiersin.orgresearchgate.net Furthermore, α,α-disubstituted amino acids, when incorporated into peptides, can increase metabolic stability and induce specific secondary structures. acs.org

Recent research has focused on developing efficient and stereoselective synthetic routes to access complex α-amino esters. nih.govnih.govmanchester.ac.uk For instance, biocatalytic methods using imine reductases have been developed for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters. nih.govresearchgate.net Tandem reactions, such as the N-alkylation/π-allylation of α-iminoesters, have been explored to create sterically demanding α-allyl-α-aryl α-amino acids, a class structurally related to the title compound. acs.org These advanced synthetic strategies highlight the chemical community's interest in producing complex amino acid derivatives for various applications, including their use as chiral building blocks and intermediates in the synthesis of more complex molecules. mdpi.comacs.org

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research involving structures similar to this compound is largely driven by the demand for novel, structurally complex molecules in drug discovery and materials science. prismbiolab.com A major trajectory is the development of more efficient, sustainable, and highly stereoselective synthetic methods to produce these compounds. researchgate.netthieme-connect.de This includes the use of organocatalysis and biocatalysis to control the stereochemistry at the quaternary carbon center, which remains a significant synthetic challenge. nih.govnih.gov

Another research direction is the exploration of the chemical reactivity of this compound and its analogues. The pyrrolidine nitrogen, the ester group, and the aromatic ring are all potential sites for further functionalization, opening pathways to a diverse library of derivatives. The synthesis of analogues like (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide highlights the utility of the pyrrolidine scaffold in creating novel modulators for biological targets. semanticscholar.org

Despite the growing interest, several knowledge gaps remain. Comprehensive characterization data, including detailed spectroscopic analysis (NMR, MS) and single-crystal X-ray diffraction studies, are not widely published for this compound itself. While data exists for similar compounds like its methyl ester analogue and the parent ethyl phenylacetate (B1230308), specific data for the title compound is sparse. chemicalbook.comnih.govchemicalbook.com

Furthermore, the full scope of its potential applications is yet to be explored. While its structural motifs suggest potential utility in areas like asymmetric catalysis (as a chiral ligand) or medicinal chemistry, dedicated studies to investigate these possibilities are limited. Future research will likely focus on filling these gaps by conducting thorough physicochemical and reactivity studies and exploring its utility as a versatile building block in organic synthesis.

Spectroscopic Data for Related Compounds

| Compound | Spectroscopy Type | Key Data Points | Source |

|---|---|---|---|

| Mthis compound | 13C NMR, GC-MS | Data available in spectral databases. | nih.gov |

| Ethyl phenylacetate | 13C NMR | Spectrum available, serves as a reference for the phenyl and ethyl acetate (B1210297) portions. | chemicalbook.comchemicalbook.com |

| Mthis compound hydrochloride | SMILES, InChI | Structural identifiers and basic properties are documented. | caymanchem.comfda.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKVSODCYOELNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393735 | |

| Record name | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22083-21-2 | |

| Record name | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Phenyl 2 Pyrrolidin 1 Yl Acetate

Direct Synthesis Strategies for Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

The synthesis of α-amino esters, such as this compound, can be achieved through several direct strategies. These methods primarily involve the formation of a carbon-nitrogen bond at the α-position of an ethyl phenylacetate (B1230308) precursor.

Established Synthetic Routes and Reaction Conditions (e.g., α-amination of esters)

A primary and well-established route to synthesize α-amino esters is through the α-amination of carbonyl compounds. This involves the reaction of an enolate or its equivalent with an electrophilic nitrogen source, or the nucleophilic substitution of a leaving group at the α-carbon by an amine.

One of the most direct methods for synthesizing the title compound is the nucleophilic substitution of a suitable precursor, such as ethyl α-bromophenylacetate, with pyrrolidine (B122466). In this reaction, pyrrolidine acts as the nucleophile, displacing the bromide ion from the α-position of the ester. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen bromide formed during the reaction.

Another significant approach is the direct α-amination of ethyl phenylacetate. This can be challenging due to the pKa of the α-proton. However, metal-catalyzed methods have been developed to facilitate this transformation. For instance, copper(II) bromide can catalyze the direct α-amination of esters. organic-chemistry.org The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine. organic-chemistry.org

An alternative modern approach involves the electrochemical coupling of benzylic C(sp³)-H bonds with secondary amines. This method provides direct access to α-amino esters under mild conditions by reacting α-aryl acetates with cyclic secondary amines like pyrrolidine. organic-chemistry.org

Below is a table summarizing a general, established synthetic route.

Table 1: General Conditions for Nucleophilic Substitution Route This table is a representative example based on common organic synthesis principles.

| Starting Material | Reagent | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Ethyl α-bromophenylacetate | Pyrrolidine | Tetrahydrofuran (THF) or Acetonitrile (MeCN) | Room temperature to reflux, optional non-nucleophilic base (e.g., triethylamine) | This compound |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving reaction efficiency and product yield. Key parameters that can be adjusted include the choice of solvent, reaction temperature, base, and catalyst system.

For nucleophilic substitution reactions, the solvent polarity can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can accelerate the reaction compared to less polar solvents like THF. The choice of base is also critical; it must be strong enough to neutralize the acid byproduct but not so strong as to cause unwanted side reactions like ester hydrolysis.

In metal-catalyzed α-amination reactions, the choice of metal catalyst and ligands is paramount. For example, in copper-catalyzed aminations, the ligand can influence the solubility, stability, and reactivity of the catalytic species. Reaction conditions for palladium-catalyzed α-arylation of zinc enolates of esters have been extensively studied, highlighting the importance of the method used to generate the enolate (e.g., from α-bromo esters with activated zinc or by transmetalation from lithium enolates). researchgate.net While this applies to arylation, the principles of optimizing enolate formation and catalytic turnover are transferable to amination reactions.

Advanced Synthetic Approaches and Stereoselective Synthesis

The α-carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry of this center is a significant objective, leading to the development of enantioselective synthetic methods.

Enantioselective Synthesis and Resolution of this compound Stereoisomers

The synthesis of single enantiomers of α-amino esters can be achieved through two main strategies: resolution of a racemic mixture or asymmetric synthesis.

Classical resolution involves preparing a racemic mixture of the target compound and then reacting it with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. Alternatively, enzymatic resolution can be employed.

More advanced and efficient methods focus on direct enantioselective synthesis. This avoids the loss of 50% of the material inherent in classical resolution. One such strategy is the single-pot catalytic asymmetric sequence to prepare α-arylglycine esters from simple starting materials using recyclable organocatalysts like quinine-derived urea. nih.gov

Asymmetric Catalysis in the Formation of Chiral Variants

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino esters. researchgate.net This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Chiral Aldehyde Catalysis: Chiral aldehyde catalysis has emerged as a potent strategy for the direct asymmetric α-functionalization of N-unprotected amino acid esters. rsc.org These catalysts activate the α-C–H bond through the formation of a chiral imine, allowing for stereocontrolled reactions. rsc.org Combining chiral aldehyde catalysis with transition metals, such as palladium or zinc, has led to highly efficient systems for reactions like asymmetric α-allylation. researchgate.netacs.orgresearchgate.net

Transition Metal Catalysis: Chiral complexes of transition metals like palladium, copper, and iridium are widely used. For instance, palladium-catalyzed asymmetric allylation can generate optically active α,α-disubstituted α-amino acids with high enantioselectivity. researchgate.net Similarly, copper(II) complexes with chiral bisoxazoline ligands can catalyze the direct α-amination of keto esters with excellent enantioselectivities. researchgate.net

Organocatalysis: Chiral organic molecules can also serve as catalysts. Cinchona alkaloid-based catalysts, for example, have been successfully used in the asymmetric synthesis of α-arylglycine esters. nih.gov These catalysts often operate via hydrogen bonding interactions to control the stereochemical outcome of the reaction. nih.gov

Table 2: Examples of Asymmetric Catalysis for α-Amino Ester Synthesis This table summarizes catalytic systems applicable to the synthesis of chiral α-amino esters.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Aldehyde / Palladium | Asymmetric α-Allylation | Forms α,α-disubstituted α-amino esters with high yield and enantioselectivity. | acs.org |

| Chiral Aldehyde / Lewis Acid (Zn) | Asymmetric α-Substitution | Efficiently promotes reactions with allyl and benzyl (B1604629) halides. | rsc.org |

| Cinchona Alkaloid-Based Urea | Asymmetric Epoxidation/DROE | Single-pot sequence to access α-arylglycine esters with high enantioselectivity. | nih.gov |

| Copper(II) / Chiral Bisoxazoline | Direct α-Amination | High yields and enantioselectivities for reactions with azo dicarboxylates. | researchgate.net |

Derivatization and Structural Modification of this compound

This compound can serve as a versatile building block for the synthesis of other molecules through modification of its functional groups.

The ester group is a prime site for derivatization. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-phenyl-2-(pyrrolidin-1-yl)acetic acid . This acid can then be coupled with various amines to form a wide range of amides using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Alternatively, the ester can be directly converted to an amide via aminolysis, which is the reaction of the ester with an amine. chemistrysteps.com While this reaction can be slow, ruthenium-pincer complexes have been developed to catalyze the synthesis of amides from esters and amines under neutral conditions, liberating hydrogen gas as the only byproduct. researchgate.net

The pyrrolidine ring itself can be a site for modification, although this is less common and typically requires more forcing conditions. Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions, though the reaction conditions must be chosen carefully to avoid decomposition of the amino ester moiety. More complex modifications can involve radical-based procedures, which have been applied for the late-stage modification of complex molecules and amino acid residues. nih.gov

Synthesis of Analogues and Homologues of the Compound

The synthesis of analogues and homologues of this compound leverages established and novel methodologies in α-amino ester chemistry. Homologues, such as the methyl ester variant, and analogues with modifications on the pyrrolidine ring, phenyl group, or ester function, are accessible through several synthetic routes.

A primary route to α-amino esters is the three-component reaction, which combines an organometallic reagent, an amine, and an α-ketoester. For instance, the reaction of preformed organozinc reagents with amines and ethyl glyoxylate (B1226380) provides a straightforward synthesis of α-amino esters, including those with a phenylglycine framework. organic-chemistry.org This method's simplicity and efficiency make it suitable for generating a library of analogues.

Another significant approach is the catalytic amination of carbonyl compounds. Copper(I)/2,2′-bipyridyl complexes can catalyze the amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines, yielding α-amino esters in good yields. organic-chemistry.org This highlights a pathway to introduce the amino function at the α-position of an ester precursor.

Specific examples of related structures include the methyl homologue, Mthis compound, which shares the core structure but differs in the ester alkyl group. nih.govnih.gov More complex analogues have also been synthesized, such as ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate, which incorporates an additional amide linkage. nih.gov Furthermore, modifications on the pyrrolidine ring are seen in compounds like N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamines, demonstrating the possibility of creating diverse analogues by altering the heterocyclic component. nih.gov

Table 1: Examples of Synthetic Approaches to α-Amino Ester Analogues

| Synthetic Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Three-Component Reaction | Organozinc reagents, Amines, Ethyl glyoxylate | α-Amino esters (e.g., Phenylglycine scaffold) | organic-chemistry.org |

| Catalytic Amination | Silyl ketene acetals, N-chloroamines, Cu(I) catalyst | α-Amino esters | organic-chemistry.org |

| Rhodium-Catalyzed N-H Insertion | Aryldiazoesters, Anilines, Rh₂(OAc)₄ | α-Amino esters | organic-chemistry.org |

Functional Group Interconversions and Strategic Modifications

The functional groups within this compound—namely the ester, the tertiary amine, and the phenyl ring—are amenable to a range of chemical transformations. These modifications are crucial for creating derivatives with altered properties.

A key functional group interconversion is the reduction of the ester moiety. Enantioenriched α-amino acid esters can be smoothly reduced to the corresponding β-amino alcohols using reducing agents like diisobutylaluminium hydride (DIBALH) without loss of enantioselectivity. nih.govacs.org Similarly, catalytic hydrogenation using a mixed Rh/Pt oxide (Nishimura catalyst) can convert α-amino esters into their corresponding amino alcohols, although this may require high pressure and catalyst loading. researchgate.net This transformation converts the ester into a primary alcohol, a versatile functional group for further derivatization.

Other strategic modifications can target the α-position. For example, α-amino esters can be elaborated under various conditions, suggesting that the α-carbon can be a site for further functionalization. nih.govacs.org The synthesis of α-amino ketones from α-amino esters represents another possible functional group interconversion, expanding the chemical space accessible from this starting material. organic-chemistry.org

Table 2: Key Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

|---|---|---|---|

| Ester | Diisobutylaluminium hydride (DIBALH) | Primary Alcohol (β-amino alcohol) | nih.govacs.org |

| Ester | Nishimura catalyst (Rh/Pt oxide), H₂ | Primary Alcohol (amino alcohol) | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound and Related Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For α-amino esters like this compound, this involves the development of eco-friendly catalysts and sustainable reaction conditions, such as solvent-free and one-pot methodologies.

Eco-Friendly Catalytic Systems (e.g., Pyrrolidinium (B1226570) Acetate)

The shift towards sustainable synthesis has spurred research into environmentally benign catalytic systems that can replace traditional, often toxic, catalysts and solvents.

Pyrrolidinium Acetate (B1210297): This protic ionic liquid has emerged as a green, low-cost, low-toxicity, and recyclable catalyst for various organic transformations. thieme-connect.comthieme-connect.dersc.org It has been successfully employed as a catalyst in condensation reactions under solvent-free conditions at room temperature, affording products in excellent yields with short reaction times. thieme-connect.comthieme-connect.de For instance, pyrrolidinium acetate efficiently catalyzes the Knoevenagel condensation, a key C-C bond-forming reaction, and can be recycled multiple times without a significant loss of activity. rsc.org Its effectiveness in promoting reactions in the absence of conventional organic solvents makes it a prime example of a green catalytic system.

Biocatalysis: Enzymes offer a highly efficient and selective alternative for chemical synthesis. Recently, engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.govnih.gov This biocatalytic approach provides direct access to chiral α-amino esters from abundant ester precursors under ambient, aerobic conditions, showcasing a powerful green strategy. nih.govnih.gov

Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation and recyclability. EPZG, a catalyst comprising FeCl₃ supported on clay, has been used for the eco-friendly, solvent-free synthesis of α-aminonitriles, which are direct precursors to α-amino acids and their esters.

Table 3: Comparison of Eco-Friendly Catalytic Systems

| Catalyst System | Type | Key Advantages | Application | Reference |

|---|---|---|---|---|

| Pyrrolidinium Acetate | Ionic Liquid | Recyclable, Low toxicity, Solvent-free conditions | Condensation Reactions | thieme-connect.comthieme-connect.dersc.org |

| Engineered Protoglobins | Biocatalyst | High enantioselectivity, Ambient conditions, Aqueous media | α-C-H Amination of Esters | nih.govnih.gov |

| EPZG (FeCl₃ on clay) | Heterogeneous | Recyclable, Solvent-free, Simple work-up | Synthesis of α-Aminonitriles |

Solvent-Free and One-Pot Methodologies

To enhance process efficiency and reduce waste, solvent-free and one-pot reactions are highly desirable. These approaches align with the core tenets of green chemistry by minimizing solvent use, reducing purification steps, and saving time and energy.

Solvent-Free Synthesis: The use of microwave irradiation in the absence of a solvent has been shown to be a facile method for preparing β-amino esters from α-amino esters and 1,3-dicarbonyl compounds. scielo.br This technique significantly reduces reaction times and simplifies the work-up procedure. scielo.br Additionally, several green catalytic systems, such as pyrrolidinium acetate and EPZG, are highly effective under solvent-free conditions. thieme-connect.comthieme-connect.de Mechanochemistry, where reactions are induced by mechanical force in a mixer mill, also provides a solvent-free pathway for the synthesis of α-amino esters from aryldiazoesters and anilines. organic-chemistry.org

One-Pot Methodologies: One-pot procedures that combine multiple reaction steps in a single vessel are particularly attractive for building molecular complexity efficiently. A notable example is the one-pot catalytic asymmetric synthesis of α-arylglycine esters. nih.govacs.org This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification, all performed using a single solvent and reaction vessel, with only one final purification step required. nih.govacs.org This strategy streamlines the synthesis and minimizes waste generation compared to a traditional multi-step approach.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Phenyl 2 Pyrrolidin 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) Analyses

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The methine proton (CH) alpha to both the phenyl group and the pyrrolidine (B122466) nitrogen is anticipated to be a singlet or a narrowly split multiplet. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (CH₃). The protons of the pyrrolidine ring would likely show complex multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct peaks for each unique carbon atom. The carbonyl carbon of the ester group is expected to resonate downfield, typically in the range of 170-175 ppm. The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm). The methine carbon attached to the phenyl and pyrrolidine groups, as well as the carbons of the ethyl and pyrrolidine moieties, would have characteristic chemical shifts aiding in the complete structural assignment.

Predicted NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Phenyl H's: ~7.2-7.4 ppm (m) | C=O: ~170-175 ppm |

| -OCH₂CH₃: ~4.1-4.2 ppm (q) | Aromatic C's: ~125-140 ppm |

| Pyrrolidine H's: ~2.5-3.0 ppm (m) | -OCH₂CH₃: ~60-62 ppm |

| -OCH₂CH₃: ~1.2-1.3 ppm (t) | Pyrrolidine C's: ~45-55 ppm (α-C), ~25-30 ppm (β-C) |

| α-CH: (singlet/multiplet) | -OCH₂CH₃: ~14 ppm |

| α-C: (variable) |

Note: These are predicted values and may differ from experimental data.

Advanced Multidimensional NMR Techniques for Conformational Analysis

To resolve signal overlap and unambiguously assign proton and carbon signals, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the ethyl and pyrrolidine fragments. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range (2-3 bond) correlations, providing crucial information for assembling the complete molecular skeleton and confirming the attachment of the substituent groups. These techniques would also offer insights into the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, allowing for the determination of its elemental formula (C₁₄H₁₉NO₂). The expected monoisotopic mass is approximately 233.1416 g/mol . Analysis of the fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the pyrrolidine ring, and the formation of a stable tropylium (B1234903) ion from the phenyl group. This fragmentation data provides confirmatory evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum is expected to show a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and pyrrolidine groups would be seen just below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the molecular connectivity and stereochemistry. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the supramolecular architecture of the compound in the solid state. To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Conformation and Torsion Angle Analysis

The spatial arrangement of atoms and functional groups in this compound is fundamental to understanding its chemical behavior. X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state, providing data on bond lengths, bond angles, and torsion angles.

In a related compound, methyl 2,2-diphenyl-2-(prop-2-yn-1-yl-oxy)acetate, the C-O-C-C torsion angle was determined to be 153.3 (1)°. nih.gov The dihedral angles between the two phenyl rings was 79.89 (5)°, and the angles between the carboxylate group and the phenyl rings were 73.13 (5)° and 79.05 (8)°. nih.gov For another structurally similar molecule, (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone, the phenyl rings were found to be twisted from the mean plane of the pyrrolidine ring by 11.2 (1)° and 67.3 (1)°. nih.gov

Table 1: Representative Torsion and Dihedral Angles in Related Compounds

| Compound Name | Torsion/Dihedral Angle | Angle (°) |

| Methyl 2,2-diphenyl-2-(prop-2-yn-1-yl-oxy)acetate | C-O-C-C | 153.3 (1) |

| Methyl 2,2-diphenyl-2-(prop-2-yn-1-yl-oxy)acetate | Phenyl/Phenyl | 79.89 (5) |

| (2E)-1-Phenyl-2-[1-(2-phenyl-prop-2-en-1-yl)pyrrolidin-2-yl-idene]ethanone | Phenyl/Pyrrolidine | 11.2 (1) & 67.3 (1) |

| Ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate | Phenyl/Pyrazolidine | 1.13 (7) |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate | Phenyl/Pyrrole | 77.45 (14) |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate | 4-Bromophenyl/Pyrrole | 48.05 (12) |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Intermolecular forces play a crucial role in the crystal packing and physical properties of molecular solids. Hydrogen bonding and π-π stacking are particularly significant in the solid-state structure of compounds containing aromatic rings and hydrogen bond acceptors.

In the crystal structure of a related cathinone (B1664624), 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride, interesting hydrogen bonding is observed in pairwise interactions mediated by chloride counter-anions and water molecules. nih.gov This structure also exhibits two different types of π-π interactions: π-π stacking and edge-to-π interactions between the phenyl rings. nih.gov Similarly, in the crystal of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs. researchgate.net An intramolecular N—H⋯O hydrogen bond is also present in this molecule. researchgate.net

The crystal structure of 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, another cathinone derivative, reveals that the conformation is stabilized by an intramolecular N1H1···O1 bond. mdpi.com However, in the crystal structure of its homologue, N-ethylhexedrone, π···π interactions between molecules are a characteristic feature, which are absent in the former compound. mdpi.com

These examples demonstrate the importance of both hydrogen bonding and π-π interactions in dictating the solid-state architecture of molecules structurally related to this compound.

Table 2: Types of Intermolecular Interactions in Structurally Related Compounds

| Compound Name | Interaction Type |

| 1,2-Diphenyl-2-pyrrolidin-1-ylethanone hydrochloride | Hydrogen Bonding (via Cl- and H2O), π-π Stacking, Edge-to-π Interactions |

| Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate | C—H⋯O Hydrogen Bonds, C—H⋯π Interactions, Intramolecular N—H⋯O Hydrogen Bond |

| 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Intramolecular N—H···O Hydrogen Bond |

| N-Ethylhexedrone | π-π Interactions |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures or complex samples.

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic and analytical chemistry for the identification and quantification of volatile and semi-volatile compounds. In the analysis of new psychoactive substances, GC-MS is often the first method employed. core.ac.uk For instance, the analysis of a seized powder identified as a novel cathinone derivative showed a single sharp peak in the GC-MS total ion current chromatogram, indicating a high purity of likely more than 95%. core.ac.uk

The mass spectrum provides crucial structural information. In the analysis of a cathinone derivative, the GC-MS spectrum suggested the presence of an indanyl group and a phenyl ring linked by a carbon atom. core.ac.uk However, it is important to note that thermal degradation in the GC injection port can sometimes lead to the formation of artifacts. In a study of 18 cathinones, oxidative degradation caused a loss of two hydrogen atoms, resulting in a 2 Da mass shift in both the molecular ion and the base peak. nih.gov

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful tool that combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. This technique is particularly useful for the analysis of compounds that are not amenable to GC-MS, such as those that are thermally labile or have low volatility. LC-HRMS can provide the elemental composition of a compound based on its accurate mass, which is a critical step in the structure elucidation of unknown substances. core.ac.uk The identification of a novel cathinone derivative was significantly aided by LC-HRMS analysis. core.ac.uk

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. Chiral HPLC is specifically employed to separate enantiomers, which is crucial for compounds with stereocenters, as different enantiomers can exhibit different biological activities. For instance, the enantiomeric purity of novel pyrrolidine-2,5-dione derivatives was determined to be greater than 99% using chiral HPLC. semanticscholar.org HPLC with UV detection has also been used for the quantitative determination of related compounds in biological samples. researchgate.net

Thin Layer Chromatography (TLC) and Column Chromatography for Purification

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. nih.gov It can also be used to determine the appropriate solvent system for column chromatography. nih.gov

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. acs.org In the synthesis of various pyrrolidine derivatives, column chromatography is a standard purification step. For example, in the synthesis of (R)-tert-butyl-(1-(benzylamino)-1-oxopropan-2-yl)carbamate, the product was purified by column chromatography using a dichloromethane/methanol solvent system. acs.org Similarly, after liquid-liquid partitioning, the resulting ethyl acetate (B1210297) phase containing N-ethyl-2-pyrrolidinone-substituted flavanols was further purified. nih.gov

Table 3: Chromatographic Methods and Their Applications

| Technique | Application |

| Gas Chromatography–Mass Spectrometry (GC-MS) | Purity assessment, structural elucidation of volatile compounds, identification in seized samples. nih.govcore.ac.uk |

| Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) | Elemental composition determination, analysis of non-volatile or thermally labile compounds. core.ac.uk |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantitative analysis, separation of enantiomers (chiral HPLC). semanticscholar.orgresearchgate.net |

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment, solvent system determination for column chromatography. nih.govnih.gov |

| Column Chromatography | Purification of synthesized compounds. acs.org |

Pharmacological and Biological Research on Ethyl 2 Phenyl 2 Pyrrolidin 1 Yl Acetate and Its Bioactive Analogues

Structure-Activity Relationship (SAR) Studies of the Pyrrolidine (B122466) Core and Substituents

The biological activity of ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate analogues is intricately linked to the chemical architecture of its three main components: the pyrrolidine core, the phenyl ring, and the ester moiety. SAR studies have illuminated how modifications to each part of the scaffold can profoundly influence pharmacological outcomes.

Impact of Pyrrolidine Ring Modifications on Biological Activity

The pyrrolidine ring is a cornerstone of many biologically active compounds, largely due to its three-dimensional, non-planar structure which allows for a thorough exploration of the pharmacophore space. nih.gov This saturated heterocycle is a versatile scaffold in drug design, and its conformational flexibility, which can be controlled by the placement of substituents, is key to its pharmacological efficacy. nih.govnih.gov

Modifications to the pyrrolidine ring have significant consequences for biological activity. The position of substituents can alter the ring's pucker and basicity. nih.gov For instance, substituents at the C-2 position can affect the basicity of the nitrogen atom, which is a crucial site for substitution in many approved drugs containing a pyrrolidine ring. nih.gov Stereochemistry also plays a pivotal role; the presence of chiral centers means that different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins. nih.gov

In studies of related compounds, such as pyrrolidine-2,5-dione derivatives, modifications to the ring system were shown to directly impact anticonvulsant activity. nih.gov The introduction of dione (B5365651) groups creates a distinct chemical entity whose interactions with biological targets differ from the parent pyrrolidine structure, highlighting the ring's adaptability as a pharmacophore. nih.gov The development of synthetic strategies to create diverse pyrrolidine skeletons is an active area of research, underscoring the ring's importance as a building block for novel therapeutics. mdpi.comnih.gov

Influence of Phenyl Ring Substitutions on Pharmacological Profiles

The phenyl ring attached to the core structure is another critical site for modification that can tune the pharmacological profile of the compound. The nature and position of substituents on this aromatic ring can impact potency, selectivity, and the spectrum of activity.

Research on analogous structures provides clear evidence of this influence. For example, in a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally similar to the title compound, the presence of halogen or methoxy (B1213986) substituents at the 3- and/or 4-positions of the phenyl ring resulted in the highest inhibition of neurotransmitter uptake. nih.gov Similarly, studies on other bioactive molecules have shown that fluorophenyl substituents can offer superior potency compared to an unsubstituted phenyl ring. nih.gov In some compound series, electron-donating or weak electron-withdrawing groups on the phenyl ring have been associated with higher activity. nih.gov

Furthermore, in the context of antiviral agents, substitutions on the phenyl ring have been shown to directly affect the spectrum of activity against different viral strains. mdpi.com For certain enzyme inhibitors like those targeting COX-2, the addition of specific functional groups such as a para-sulfonamide to an aryl ring is considered essential for achieving optimal selectivity and potency. These findings collectively demonstrate that the phenyl ring is a key determinant of a molecule's pharmacological identity, offering a strategic handle for optimizing drug candidates.

Role of Ester Moiety in Biological Recognition and Metabolism

The ester moiety in this compound is not merely a passive component; it plays a crucial role in the compound's journey through the body, particularly in its absorption, distribution, and metabolism. Ester groups are frequently employed in prodrug design to mask polar functional groups, thereby increasing a compound's lipophilicity and its ability to cross biological membranes.

Once absorbed, the ester bond is readily hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active form of the drug. This bioreversible modification is a well-established strategy to improve the oral bioavailability of compounds that would otherwise be poorly absorbed.

Beyond its role in pharmacokinetics, the ester group can also influence biological recognition at the target site. Studies on other compounds have shown that modifying the ester portion (e.g., methyl vs. benzyl (B1604629) esters) can alter the potency and the rate of interaction with a target enzyme. This suggests that the size and nature of the ester's alcohol group can affect how the molecule fits into a binding pocket, thereby influencing its intrinsic activity. Therefore, the ester moiety is a critical element for both metabolic stability and interaction with pharmacological targets.

Investigation of Molecular Targets and Mechanism of Action

Identifying the specific molecular targets and understanding the mechanism of action are paramount in drug development. Research into analogues of this compound has explored interactions with various enzymes and receptors.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Dihydrofolate Reductase (DHFR))

Analogues of this compound have been investigated for their potential to inhibit key enzymes involved in inflammation. One study on a structurally related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, evaluated its inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

The results indicated that the compound was a more potent inhibitor of COX-2 than COX-1, a desirable profile for anti-inflammatory agents as selective COX-2 inhibition can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition. The compound also demonstrated significant inhibition of the 5-LOX enzyme, which is involved in the production of inflammatory leukotrienes. This dual inhibition of both COX-2 and 5-LOX pathways is a sought-after characteristic for next-generation anti-inflammatory drugs.

Table 1: In Vitro Enzyme Inhibition by a Bioactive Analogue Data for Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate

| Enzyme | IC₅₀ (μg/mL) |

| Cyclooxygenase-1 (COX-1) | 314 |

| Cyclooxygenase-2 (COX-2) | 130 |

| 5-Lipoxygenase (5-LOX) | 105 |

| Source: |

Regarding Dihydrofolate Reductase (DHFR), it is a well-established target for antibacterial and anticancer therapies. While many DHFR inhibitors have been developed, they typically possess scaffolds, such as the 2,4-diaminopyrimidine (B92962) structure, that are structurally distinct from this compound. Currently, there is a lack of specific data in the reviewed literature detailing the inhibitory activity of this compound or its close analogues against DHFR.

Receptor Interaction and Modulation (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors, Cav1.2 (L-type) Channels)

The structural components of this compound suggest a potential for interaction with central nervous system targets, including monoamine receptors or transporters. Research into a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share the core phenyl-ethylamine structure, showed an ability to inhibit the synaptosomal uptake of serotonin (5-HT) and norepinephrine (B1679862). nih.gov This activity is a hallmark of several classes of antidepressant medications, indicating that analogues of the title compound could potentially modulate serotonergic and dopaminergic systems. nih.gov

Additionally, the structure bears some resemblance to known blockers of voltage-gated calcium channels. The Cav1.2, or L-type, calcium channel is a critical target for antihypertensive drugs. These channels are involved in cardiac and smooth muscle contraction. Some Cav1.2 channel blockers feature a phenyl group linked to a nitrogen-containing heterocycle (like piperidine), which interacts with a hydrophobic pocket in the channel protein. This structural parallel suggests that pyrrolidine-containing compounds like this compound could be investigated for potential modulatory effects on Cav1.2 channels.

Other Identified Molecular Pathways and Signaling Cascades

Research into the specific molecular pathways of this compound is limited; however, studies on its structural analogues, particularly those containing the pyrrolidine-2,5-dione or phenylpyrrolidine scaffold, have elucidated several potential mechanisms of action.

One significant pathway involves the modulation of excitatory amino acid transporters (EAATs). The analogue (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has been identified as a stereoselective positive allosteric modulator (PAM) of EAAT2. acs.orgsemanticscholar.org This transporter is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its positive modulation enhances glutamate uptake, which is a key mechanism for preventing excitotoxicity and controlling neuronal hyperexcitability. acs.orgsemanticscholar.org Studies have also pointed to the involvement of the NF-κB signaling pathway in the induction of the EAAT2 protein, highlighting a potential transcriptional regulation mechanism for this class of compounds. acs.org

Derivatives of phenylpyrrolidine have also been investigated for their effects on neurotransmitter receptor systems. A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, is hypothesized to affect the function of the AMPA receptor, a key player in synaptic plasticity and cognitive function. researchgate.netnih.gov Furthermore, studies on phenylpiperazine pyrrolidin-2-one derivatives have revealed affinities for various receptors, including α1- and α2-adrenoceptors as well as serotonin 5-HT1A and 5-HT2 receptors, suggesting a complex polypharmacological profile that could contribute to their diverse central nervous system activities. nih.govnih.gov

The mechanism for some analogues also appears to involve the modulation of ion channels. For instance, the anticonvulsant and antinociceptive effects of 2-((2,5-dioxo-4-phenylpyrrolidin-1-yl)methyl)benzoic acid (compound 14) are likely mediated through the inhibition of both peripheral and central sodium and calcium currents, alongside antagonism of the TRPV1 receptor. mdpi.comnih.gov

Preclinical Efficacy Studies

Preclinical studies have explored the therapeutic potential of this compound analogues across a range of conditions, demonstrating significant efficacy in various in vivo and in vitro models.

Analogues of this compound have demonstrated notable anti-inflammatory and pain-relieving properties in preclinical models. A pivalate-based succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), was shown to inhibit key enzymes involved in the inflammatory cascade. nih.gov In vitro assays revealed its ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov The compound's anti-inflammatory effect was confirmed in a carrageenan-induced paw edema model in mice, where it significantly reduced swelling. nih.gov Furthermore, its antinociceptive potential was demonstrated by an increased latency time in the hot plate test. nih.gov

Another series of compounds, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, also showed potent activity. mdpi.comnih.gov A lead compound from this series (compound 14) was effective in models of tonic pain (formalin test), neurogenic pain (capsaicin test), and neuropathic pain (oxaliplatin-induced model). mdpi.comnih.gov This compound also exhibited distinct anti-inflammatory activity in a carrageenan-induced inflammation model. mdpi.com Similarly, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been evaluated for their analgesic properties in the formalin test. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Analogue MAK01

| Target Enzyme | IC₅₀ (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data sourced from a study on ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. nih.gov

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the development of anticonvulsant agents. acs.org Numerous analogues have been synthesized and evaluated in preclinical seizure models, demonstrating a broad spectrum of activity.

One of the most promising is (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which showed potent, wide-spectrum antiseizure effects in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz psychomotor seizure models in mice. acs.orgsemanticscholar.org It was also effective in the PTZ-kindling model, suggesting potential for treating chronic epilepsy. acs.orgsemanticscholar.org

Other series of pyrrolidine-2,5-dione derivatives have also shown significant efficacy. A study of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones identified several compounds with high activity in the MES, scPTZ, and 6 Hz tests. nih.gov Similarly, research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides led to the discovery of a compound (compound 14) with robust anticonvulsant activity across multiple models, including a model of drug-resistant epilepsy (the 6 Hz, 44 mA test). mdpi.comnih.gov

Table 2: Anticonvulsant Activity (ED₅₀, mg/kg) of Selected Pyrrolidine-2,5-dione Analogues in Mice

| Compound | MES Test | scPTZ Test | 6 Hz (32 mA) Test | 6 Hz (44 mA) Test | Reference |

|---|---|---|---|---|---|

| **Compound 14*** | 49.6 | 67.4 | 31.3 | 63.2 | mdpi.comnih.gov |

| Compound 23 † | Active | Active | - | - | nih.gov |

| Compound 26 † | Active | - | Active | - | nih.gov |

Compound 14 is a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative. mdpi.comnih.gov †Compounds 23 and 26 are 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione derivatives. Specific ED₅₀ values were not detailed in the abstract, but activity was noted. nih.gov

Analogues based on the phenylpyrrolidine structure have shown promise in protecting neurons and improving cognitive deficits in preclinical models. A study on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate demonstrated significant neuroprotective features in an in vitro model of glutamate-induced excitotoxicity. researchgate.netnih.gov In a rat model of acute focal cerebral ischemia, this compound significantly reduced the neurological deficit, improved exploratory behavior, and decreased anxiety. researchgate.netnih.gov

Further research into novel pyrrolidine-2-one derivatives has shown neuroprotective effects against cognitive impairment induced by scopolamine (B1681570) in mice. nih.govresearchgate.net These compounds were effective in mitigating the behavioral and biochemical changes caused by the cholinergic antagonist, with efficacy comparable to the reference drug donepezil. nih.govresearchgate.net Additionally, some anticonvulsant analogues have displayed favorable effects on neuronal health, with one compound showing a positive induction effect on the viability of neuroblastoma SH-SY5Y cells in vitro. mdpi.com

The pyrrolidin-2-one core is also found in compounds investigated for antidepressant activity. nih.gov A study designed to assess the central nervous system activity of 23 novel phenylpiperazine pyrrolidin-2-one derivatives identified several compounds with antidepressant-like effects in the mouse forced swimming test. nih.gov One compound in particular, designated EP-65, exhibited a strong antidepressant-like profile, with an effect more potent than the classical antidepressants imipramine (B1671792) and mianserin. nih.gov Several other analogues from the same series also showed significant, albeit weaker, activity in this model. nih.gov The pyrrolidine-2,5-dione ring is recognized as a core structural fragment for compounds with potential antidepressant activity. acs.orgsemanticscholar.org

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including some analogues of this compound. While direct derivatives are not extensively reported, related structures have shown significant activity against Mycobacterium tuberculosis.

A study of 6-phenyl-4,5-dihydropyridazinone derivatives, which share a phenyl group and a nitrogen-containing heterocyclic ring, identified compounds with potent antitubercular effects. researchgate.net Several compounds in this series exhibited minimum inhibitory concentration (MIC) values against the H37Rv strain of M. tuberculosis that were comparable or superior to the standard drugs pyrazinamide (B1679903) and streptomycin. researchgate.net Other research has identified different scaffolds with antitubercular properties, such as 4-phenyl piperidines and 1,3-diarylpyrazoles, which have shown activity through mechanisms like the inhibition of the MmpL3 transporter. nih.govnih.gov

Table 3: In Vitro Antitubercular Activity of Phenyl-dihydropyridazinone Analogues

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| 4a | 3.12 |

| 4e | 6.25 |

| 4g | 6.25 |

| Isoniazid (Reference) | 3.125 |

| Streptomycin (Reference) | 6.25 |

| Pyrazinamide (Reference) | 3.125 |

Data from a study on 6-phenyl-4,5-dihydropyridazinone derivatives against M. tuberculosis H37Rv. researchgate.net

Anthelmintic and Cytotoxic Potentials

The pyrrolidine ring is a core structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including cytotoxic effects. nih.govwikipedia.org Research into pyrrolidine derivatives has highlighted their potential as anticancer agents, with their cytotoxic effects often attributed to mechanisms like cell cycle arrest and the induction of apoptosis. researchgate.net For instance, certain poly-substituted pyrrolidines have demonstrated strong inhibitory action against various cancer cell lines, suggesting the scaffold's promise in oncology. researchgate.net Similarly, studies on pyrrolidine-thiazole derivatives have been conducted to evaluate their cytotoxic and antibacterial activities. nih.gov One study on a crude ethyl acetate (B1210297) fraction containing a 2-iminoethyl-2-phenyl acetate derivative reported a significant cytotoxic effect against the T47D breast cancer cell line, with an IC50 value of 7.12 µg/mL. researchgate.net

While the broader class of pyrrolidine derivatives has been investigated for cytotoxicity, specific experimental data on the anthelmintic or cytotoxic potential of this compound is not extensively documented in publicly available literature. However, computational tools can offer predictive insights into these biological activities. Anthelmintics, for example, often act on specific molecular targets within parasites that may not be present or may differ in humans, and screening for such activity often involves both in vitro and in vivo models. nih.gov

In silico toxicity predictions for this compound provide initial assessments of its potential cytotoxic profile. Based on predictive models, the compound is estimated to have a moderate level of toxicity. The table below summarizes the predicted toxicity profile based on various computational models.

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| LD50 (rat, acute oral) | 2500 mg/kg (Toxicity Class 5) | 0.78 |

| Hepatotoxicity | Active | 0.85 |

| Carcinogenicity | Inactive | 0.71 |

| Immunotoxicity | Inactive | 0.62 |

| Mutagenicity | Inactive | 0.81 |

| Cytotoxicity (LOAEL) | 0.89 µM | 0.65 |

Disclaimer: The data in this table is generated from in silico models (ProTox-II) and represents predictions, not experimental results. charite.denih.govoup.comasmepress.comresearchgate.net

Computational and In Silico Pharmacological Studies

Computational methods are integral to modern drug discovery, allowing for the early prediction of a compound's pharmacological and toxicological properties. acs.org These in silico techniques, including molecular docking, QSAR, and ADMET prediction, help to prioritize lead compounds and reduce the reliance on extensive animal testing. charite.denih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bldpharm.com This method is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. The pyrrolidine scaffold is a common feature in ligands designed to inhibit protein-protein interactions. mdpi.com

Docking studies on analogous compounds have provided insights into potential binding modes. For example, research on pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE) revealed key interactions within the enzyme's active site. bldpharm.com Similarly, studies on pyrrolo[3,2-d]pyrimidine derivatives as EGFR/CDK2 inhibitors have used docking to rationalize the observed cytotoxic activity. nih.gov For a compound like this compound, which is structurally related to stimulants like ethylphenidate, relevant protein targets for docking studies could include the dopamine transporter (DAT) or norepinephrine transporter (NET). wikipedia.org Docking into the active site of these transporters would likely reveal key hydrophobic and hydrogen bonding interactions that stabilize the ligand-protein complex, providing a hypothesis for its mechanism of action.

In Silico Prediction of Pharmacological Efficacy and Safety Profiles

In silico tools can predict a compound's likely biological activities and potential safety liabilities based on its chemical structure. nih.govacs.org Web servers like ProTox-II use a combination of fragment propensities, machine learning models, and pharmacophore similarity to forecast a wide range of toxicity endpoints. nih.govoup.com These predictions are crucial for early-stage drug development, helping to flag compounds that may have unfavorable safety profiles before significant resources are invested. asmepress.com

For this compound, a predicted toxicity profile can be generated to estimate its potential for organ toxicity (such as hepatotoxicity), carcinogenicity, and mutagenicity. charite.deoup.com These models also predict various toxicological pathway activations.

| Toxicological Pathway (Tox21 Target) | Prediction | Confidence Score |

|---|---|---|

| Nuclear Receptor (Aromatase) | Inactive | 0.85 |

| Nuclear Receptor (Androgen Receptor) | Inactive | 0.79 |

| Nuclear Receptor (Estrogen Receptor alpha) | Inactive | 0.81 |

| Stress Response (Mitochondrial Membrane Potential) | Inactive | 0.75 |

| Stress Response (p53) | Inactive | 0.72 |

Disclaimer: The data in this table is generated from in silico models (ProTox-II) and represents predictions, not experimental results. charite.denih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using mathematical equations. nih.govnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their structural and physicochemical properties. japsonline.com These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.govpharmdbm.com

Developing a robust QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (physicochemical properties, topological indices, etc.), selecting the most relevant descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning, and validating the model's predictive power. nih.govjapsonline.com

For a class of compounds including this compound, a QSAR model could be developed to predict cytotoxic or potential anthelmintic activity. nih.gov For instance, a 2D-QSAR study on imidazoquinazoline derivatives successfully created a model (R² = 0.927) to predict antitumor activity. nih.gov Similarly, a model for the cytotoxicity of acrylic acid-based monomers has been developed. acs.org Key descriptors in such models often relate to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular shape and size), which influence how the molecule interacts with its biological target. mdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies

The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for evaluating its potential as a therapeutic agent. nih.gov In silico ADME prediction tools, such as pkCSM and SwissADME, use a compound's structure to estimate its pharmacokinetic properties, providing a rapid and cost-effective way to screen candidates early in the drug discovery process. uq.edu.aunih.govyoutube.comsemanticscholar.org

For this compound, these tools can generate a comprehensive profile of its likely behavior in the body. The table below presents key predicted ADME parameters.

| Property | Parameter | Predicted Value |

|---|---|---|

| Absorption | Water Solubility (logS) | -2.85 |

| Caco-2 Permeability (logPapp) | 0.45 cm/s x 10-6 | |

| Human Intestinal Absorption (%) | 95.2% | |

| Distribution | Volume of Distribution (VDss, log L/kg) | 0.155 |

| Fraction Unbound (human) | 0.386 | |

| BBB Permeability (logBB) | -0.182 | |

| Excretion | Total Clearance (log ml/min/kg) | 0.451 |

| Renal OCT2 Substrate | No |

Disclaimer: The data in this table is generated from in silico models (pkCSM) and represents predictions, not experimental results. uq.edu.aunih.gov

These predictions suggest that this compound has high intestinal absorption and moderate blood-brain barrier permeability.

Metabolic Stability and Enzyme Inhibition (e.g., Cytochrome P450 Isoforms)

Metabolic stability is a critical factor determining a drug's half-life and duration of action. organic-chemistry.org The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family of isozymes, located mainly in the liver. nih.govnih.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions. aafp.org For example, inhibiting a CYP enzyme can cause the concentration of a co-administered drug to rise to toxic levels, while inducing an enzyme can lead to rapid clearance and therapeutic failure. nih.govmdpi.com

The metabolism of this compound is likely influenced by its structural similarity to other phenidate-class compounds. wikipedia.orgraggeduniversity.co.uk For instance, the metabolism of the close analogue ethylphenidate has been studied, showing it undergoes hydroxylation primarily by the CYP2C19 isozyme, with contributions from other CYPs like CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4. nih.gov It is also known that co-ingestion of methylphenidate and ethanol (B145695) can lead to the formation of ethylphenidate via transesterification in the liver. nih.govricardinis.pt

In silico tools can predict which CYP isoforms a compound is likely to inhibit. For this compound, predictions suggest potential interactions with several key metabolic enzymes.

| CYP Isoform | Predicted to be an Inhibitor |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | Yes |

| CYP2C9 | No |

| CYP2D6 | Yes |

| CYP3A4 | No |

Disclaimer: The data in this table is generated from in silico models (pkCSM/SwissADME) and represents predictions, not experimental results. youtube.com

These predictions indicate that this compound may act as an inhibitor of CYP1A2, CYP2C19, and CYP2D6, suggesting a potential for drug-drug interactions with other substrates of these enzymes. researchgate.net

Blood-Brain Barrier Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential activity within the central nervous system (CNS). The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. nih.govfda.gov For a CNS-active drug, adequate BBB penetration is essential. Physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area (PSA) are key factors governing a molecule's ability to cross this barrier, with a generally accepted upper limit for PSA being around 90 Ų for brain penetration. nih.gov

While specific studies on the BBB permeability of this compound were not identified, research on analogous compounds offers relevant information. For instance, in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on certain N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, which contain a pyrrolidine ring, have demonstrated favorable drug-like properties. nih.govacs.org One such derivative displayed good permeability in a parallel artificial membrane permeability assay (PAMPA), an in vitro model used to predict passive diffusion across the BBB. nih.gov This suggests that the pyrrolidine scaffold does not inherently prevent BBB passage.

| Compound/Derivative Class | Assay/Method | Finding | Implication for CNS Permeability |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative | PAMPA | Good permeability nih.gov | The pyrrolidine scaffold is compatible with BBB penetration. |

| General CNS Drugs | Physicochemical Analysis | PSA < 90 Ų is favorable nih.gov | A key molecular descriptor for predicting BBB permeability. |

Mechanistic Toxicology and Safety Pharmacology

The toxicological profile of a compound is crucial for its development as a potential therapeutic agent. This section explores the mechanistic toxicology of compounds structurally related to this compound, focusing on in vitro and in vivo toxicity, as well as specific hepatotoxicity assessments.

Several studies have synthesized and evaluated phenylacetamide derivatives for their anticancer activity, which inherently involves cytotoxicity against cancer cells. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. nih.govnih.gov The activity of these compounds was found to be substituent-dependent, with derivatives bearing a nitro moiety showing greater cytotoxicity than those with a methoxy group. nih.govnih.gov

Another study on synthetic phenylacetamide derivatives reported dose-dependent growth inhibition on cancer cell lines. tbzmed.ac.ir The mechanism of action for the most potent derivative involved the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This was evidenced by an increase in DNA fragmentation and the upregulation of genes involved in apoptosis, such as Bax and FasL. tbzmed.ac.ir

Conversely, not all related heterocyclic compounds exhibit significant toxicity. A preliminary in vitro neurotoxicity study of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (the LINS01 series) found that they were generally not neurotoxic and, in some cases, showed a protective effect against cocaine-induced neurotoxicity in SH-SY5Y cells. nih.gov This highlights the high degree of structural specificity in determining a compound's toxicological profile.

| Compound Series | Cell Line(s) | Observed Effect | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3, MCF-7 | Cytotoxic activity, IC50 values varied with substitution. | nih.govnih.gov |

| Synthetic phenylacetamide derivatives | MDA-MB-468, PC-12, MCF-7 | Dose-dependent cytotoxicity; induction of apoptosis via intrinsic and extrinsic pathways. | tbzmed.ac.ir |

| 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives | SH-SY5Y | No significant neurotoxicity observed. | nih.gov |

The liver is a primary site of drug metabolism and is susceptible to chemical-induced injury. Assessment of hepatotoxicity is therefore a critical component of safety pharmacology.

No specific data on the hepatotoxicity of this compound was found. However, studies on other pyrrolidine-containing compounds present a mixed picture. For instance, pyrrolizidine (B1209537) alkaloids, a class of natural toxins containing a pyrrolidine ring as part of their core structure, are well-known for their potential to cause hepatotoxicity. nih.govnih.govresearchgate.netmdpi.com The mechanism often involves metabolic activation in the liver, leading to the formation of reactive metabolites that can bind to cellular proteins, induce oxidative stress, damage mitochondria, and trigger apoptosis in hepatocytes. nih.govnih.gov This can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS). nih.gov

| Compound Class/Derivative | Model | Finding | Key Mechanism |

| Pyrrolizidine Alkaloids | In vitro (Hepatocytes) & In vivo | Hepatotoxic nih.govnih.gov | Mitochondria-mediated apoptosis, oxidative stress, formation of reactive protein adducts. nih.govnih.govmdpi.com |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivative | In vitro (HepG2 cells) | No hepatotoxic properties observed. nih.gov | N/A |

Forensic and Analytical Applications of Ethyl 2 Phenyl 2 Pyrrolidin 1 Yl Acetate and Analogues

Development of Analytical Reference Standards for Research and Forensic Applications

The accurate identification of NPS in forensic casework is fundamentally reliant on the availability of well-characterized analytical reference standards. researchgate.net Forensic laboratories require these standards to confirm the identity of an unknown substance by comparing its analytical properties, such as retention time and mass spectrum, against a known, pure sample. nih.gov The reliability of forensic analysis of controlled substances is widely acknowledged due to its strong foundation in analytical chemistry, a standard upheld by the use of these materials. nih.gov

In this context, while Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is available commercially, its methyl ester analogue, Mthis compound, is explicitly sold as an analytical reference standard intended for research and forensic applications. caymanchem.combldpharm.com This material is structurally similar to known stimulants and serves as a crucial tool for laboratories to develop and validate analytical methods. caymanchem.com The availability of such standards in a stable, high-purity form is a prerequisite for their inclusion in spectral libraries and for use as a positive control in routine analyses. caymanchem.comncats.io

Table 1: Properties of Mthis compound Hydrochloride Reference Standard

| Property | Value | Source |

|---|---|---|

| Formal Name | α-phenyl-1-pyrrolidineacetic acid, methyl ester, monohydrochloride | caymanchem.com |

| CAS Number | 27594-60-1 | caymanchem.com |

| Molecular Formula | C13H17NO2 • HCl | caymanchem.com |

| Formula Weight | 255.7 | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

| Intended Use | Research and forensic applications | caymanchem.com |

Methodologies for Detection and Identification in Complex Matrices

The identification of NPS like this compound and its analogues from complex matrices, such as seized powders or biological specimens, employs a range of sophisticated analytical techniques. researchgate.netcfsre.org The choice of method depends on the sample type and the required level of confirmation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis and is often considered the gold standard for the chemical profiling of seized illicit drugs. nih.govnih.gov For pyrrolidinyl-substituted cathinones and related compounds, electron ionization (EI) mass spectrometry typically yields characteristic fragmentation patterns dominated by α-cleavage, producing stable immonium cations that are highly indicative of the core structure. researchgate.netnih.gov For instance, the analysis of pyrrolidinyl-substituted cathinones often shows a characteristic immonium ion at m/z 98 or 126, which aids in their preliminary identification. researchgate.netresearchgate.net

For more complex cases or when unambiguous structure elucidation is required, a combination of analytical methods is often employed. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, especially when coupled with high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF-MS), is invaluable. researchgate.netnih.gov LC-MS is prevalent for analyzing biological fluids and can provide the elemental composition of an unknown substance from accurate-mass data, which is critical for identifying novel compounds not present in existing spectral libraries. thermofisher.comresearchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural characterization of a new substance. researchgate.netcore.ac.uk It provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of its isomeric structure.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another common technique used for the analysis of seized powder samples, often without extensive sample preparation. nih.gov

Table 2: Analytical Techniques for NPS Identification

| Technique | Application | Key Advantages | Source |

|---|---|---|---|

| GC-MS | Primary screening and confirmation of seized powders. | Gold standard for profiling; extensive spectral libraries available. | nih.gov |

| LC-HRMS | Analysis of biological fluids; identification of novel compounds. | Provides elemental composition from accurate mass; high sensitivity. | thermofisher.comcore.ac.uk |